molecular formula C11H11ClN2OS B2813708 2-(Chloromethyl)-5-(4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-1,3,4-oxadiazole CAS No. 796106-53-1

2-(Chloromethyl)-5-(4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-1,3,4-oxadiazole

Cat. No.: B2813708
CAS No.: 796106-53-1
M. Wt: 254.73
InChI Key: XTEOUMDQPOTKSQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(Chloromethyl)-5-(4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-1,3,4-oxadiazole is a useful research compound. Its molecular formula is C11H11ClN2OS and its molecular weight is 254.73. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Chemical Properties

  • Synthesis of Oxadiazole Derivatives : Researchers have developed methods for synthesizing 1,3,4-oxadiazole derivatives, including compounds similar to the one of interest, by using different chemical reactions. These methods involve reactions of acid hydrazides with various reagents to yield oxadiazoles, thiadiazoles, and triazoles derived from benzo[b]thiophene, showcasing the chemical versatility of these compounds (Sharba et al., 2005).

  • Characterization and Applications : The synthesized 1,3,4-oxadiazole derivatives have been characterized by various spectroscopic methods and evaluated for different applications, including their potential use in materials science and as intermediates in organic synthesis (Kelarev et al., 2000).

Applications Beyond Synthesis

  • Antimicrobial Activity : Some derivatives of 1,3,4-oxadiazole, including those related to the compound , have been evaluated for their antimicrobial properties. Research indicates that these compounds exhibit promising antibacterial and antifungal activities, making them potential candidates for the development of new antimicrobial agents (Naganagowda & Petsom, 2011).

  • Photo-luminescent Properties : Oxadiazole derivatives have been investigated for their mesomorphic behavior and photo-luminescent properties. Certain derivatives exhibit cholesteric and nematic phases, along with strong blue fluorescence emission, suggesting applications in the fields of liquid crystals and photoluminescent materials (Han et al., 2010).

  • Corrosion Inhibition : Research on benzimidazole bearing 1,3,4-oxadiazole derivatives has shown their effectiveness as corrosion inhibitors for mild steel in acidic environments. This application is significant in industrial processes, where corrosion resistance is critical (Ammal et al., 2018).

Properties

IUPAC Name

2-(chloromethyl)-5-(4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-1,3,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11ClN2OS/c12-6-10-13-14-11(15-10)9-5-7-3-1-2-4-8(7)16-9/h5H,1-4,6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XTEOUMDQPOTKSQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)C=C(S2)C3=NN=C(O3)CCl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11ClN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.